molecular formula C7H14N2O B1373022 1-(2-Aminoethyl)piperidin-4-one CAS No. 1196887-97-4

1-(2-Aminoethyl)piperidin-4-one

Cat. No.: B1373022
CAS No.: 1196887-97-4
M. Wt: 142.2 g/mol
InChI Key: UVRJGAMJBKWXEI-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-one is a heterocyclic organic compound with the molecular formula C7H14N2O. It features a piperidine ring substituted with an aminoethyl group at the second position and a ketone group at the fourth position.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-one involves its interaction with various molecular targets. For instance, it can act as a ligand for trace amine-associated receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a ketone group allows for diverse chemical modifications and interactions with biological targets, setting it apart from other piperidine derivatives .

Properties

IUPAC Name

1-(2-aminoethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRJGAMJBKWXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676520
Record name 1-(2-Aminoethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196887-97-4
Record name 1-(2-Aminoethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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